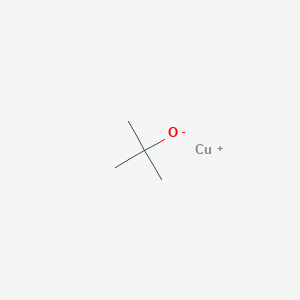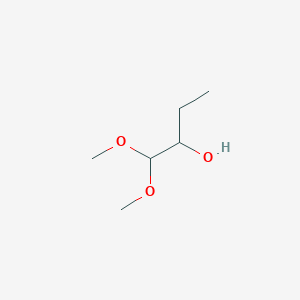
Acide anthraquinone-2,7-disulfonique, sel disodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methergine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: Researchers use methergine to study its effects on smooth muscle contraction and its interactions with various receptors.
Mécanisme D'action
Anthraquinone-2,7-disulfonic Acid Disodium Salt, also known as Disodium anthraquinone-2,7-disulfonate, Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate, or 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt, is an organic compound with the molecular formula C14H6Na2O8S2 .
Target of Action
It is used in aqueous organic redox flow batteries (aorfbs), where it serves as a redox mediator .
Mode of Action
In the context of AORFBs, Anthraquinone-2,7-disulfonic Acid Disodium Salt (2,7-AQDS) and potassium iodide act as the negative and positive ends, respectively . This suggests that the compound undergoes redox reactions, accepting and donating electrons during the operation of the battery.
Pharmacokinetics
Its solubility in water may influence its bioavailability and distribution if it were to be used in a biological context.
Result of Action
As a component of AORFBs, the action of Anthraquinone-2,7-disulfonic Acid Disodium Salt contributes to the overall function of the battery, facilitating the flow of electrons and thus the generation of electrical energy .
Action Environment
The action of Anthraquinone-2,7-disulfonic Acid Disodium Salt is likely influenced by environmental factors such as temperature, pH, and the presence of other ions or molecules. For instance, its solubility may vary with temperature , which could impact its efficacy in certain applications.
Méthodes De Préparation
La méthérosine est un dérivé semi-synthétique de l'ergonovine. La synthèse implique l'ajout d'un groupe hydroxyméthyle à la molécule d'ergonovine. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs pour faciliter la réaction . Les méthodes de production industrielle impliquent la synthèse à grande échelle du maléate de méthylergométrine, qui est ensuite purifié et formulé en comprimés ou en solutions injectables .
Analyse Des Réactions Chimiques
La méthérosine subit diverses réactions chimiques, notamment :
Oxydation : La méthérosine peut être oxydée pour former différents métabolites. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir la méthérosine en ses formes réduites en utilisant des réactifs comme le borohydrure de sodium.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyméthyle, conduisant à la formation de différents dérivés.
Applications de la recherche scientifique
La méthérosine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l'étude des alcaloïdes de l'ergot et de leurs dérivés.
Biologie : Les chercheurs utilisent la méthérosine pour étudier ses effets sur la contraction des muscles lisses et ses interactions avec divers récepteurs.
Mécanisme d'action
La méthérosine agit directement sur les muscles lisses de l'utérus, augmentant le tonus, la fréquence et l'amplitude des contractions rythmiques. Cette action est médiée par sa liaison et son antagonisme du récepteur de la dopamine D1 . Les contractions soutenues qui en résultent aident à raccourcir le troisième stade du travail et à réduire la perte de sang .
Comparaison Avec Des Composés Similaires
La méthérosine est chimiquement similaire à d'autres alcaloïdes de l'ergot tels que l'ergonovine, l'acide lysergique et le diéthylamide de l'acide lysergique (LSD). elle est unique dans son utilisation spécifique comme agent oxcytocique et sa capacité à produire des contractions utérines soutenues . D'autres composés similaires comprennent :
Ergonovine : Utilisée à des fins similaires, mais avec un profil pharmacocinétique différent.
Diéthylamide de l'acide lysergique (LSD) : Connue pour ses effets psychédéliques plutôt que pour ses applications médicales.
La méthérosine se distingue par ses interactions spécifiques avec les récepteurs et son efficacité dans le contrôle des hémorragies postpartum .
Propriétés
Numéro CAS |
853-67-8 |
|---|---|
Formule moléculaire |
C14H8NaO8S2 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
disodium;9,10-dioxoanthracene-2,7-disulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22); |
Clé InChI |
ZDHFPWDKZWYDAV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
853-67-8 |
Description physique |
OtherSolid |
Pictogrammes |
Irritant |
Numéros CAS associés |
10017-59-1 |
Synonymes |
9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic Acid Disodium Salt; Disodium 9,10-Anthraquinone-2,7-disulfonate; Disodium Anthraquinone-2,7-disulfonate; Sodium Anthraquinone-2,7-disulfonate; 9,10-Dioxo-9,10-dihydroanthracene-2,7-disulfonic Acid Diso |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





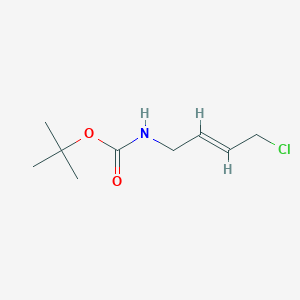
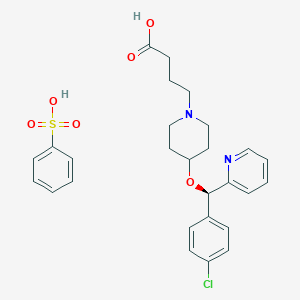
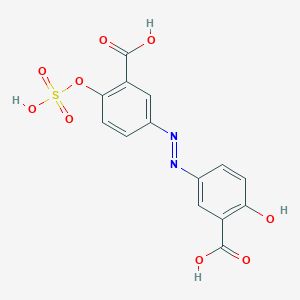
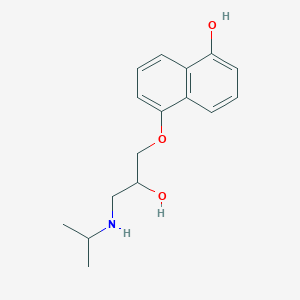
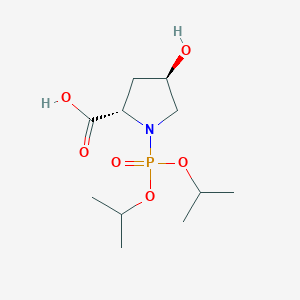
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
